molecular formula C7H4BrF4NO B1529481 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline CAS No. 1806981-27-0

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline

Cat. No.: B1529481
CAS No.: 1806981-27-0
M. Wt: 274.01 g/mol
InChI Key: NNYYXTHPUFLAOQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline (BFTA) is a fluorinated aniline derivative with a bromo substituent. It is a versatile organic compound that has a wide range of applications in organic synthesis, biochemistry, and materials science. BFTA is a key intermediate in various organic reactions and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, BFTA has been used in the study of biological processes, including enzyme-catalyzed reactions, protein-ligand interactions, and membrane-associated processes.

Scientific Research Applications

Catalyst in Organic Synthesis

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline has been explored as a monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its utility in constructing complex nitrogen-containing heterocycles with high efficiency and good functional group tolerance. Such scaffolds are valuable in pharmaceutical and material sciences (Wu et al., 2021).

Photocatalytic Applications

The compound also shows promise in photocatalytic applications, specifically in the visible-light-induced fluoroalkylation of anilines. This process allows for the facile synthesis of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes. Such transformations demonstrate the material's potential in modifying anilines to produce compounds with significant value for further chemical modifications, underlining its utility in the synthesis of functional molecules through a redox-neutral process under mild conditions (Kong et al., 2017).

Synthesis of High-Performance Polymers

Furthermore, the versatility of this compound extends to the synthesis of high-performance polymers. It serves as a precursor in the preparation of aromatic polyimides, which are recognized for their exceptional thermal stability and mechanical properties. These polymers find extensive applications in aerospace, electronics, and coatings, showcasing the compound's critical role in the development of advanced materials (Baek et al., 2002).

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic processes . Additionally, this compound can bind to specific proteins, altering their function and impacting cellular activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors, leading to changes in the expression of genes involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins, thereby affecting transcriptional regulation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular function and developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function .

Properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYYXTHPUFLAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806981-27-0
Record name 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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